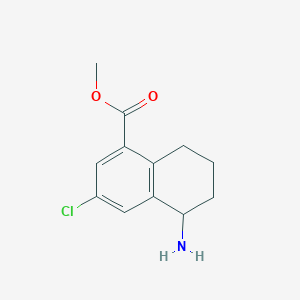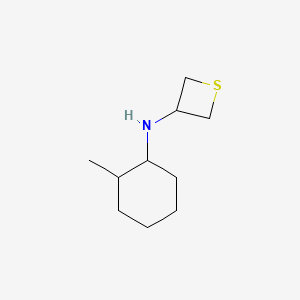![molecular formula C11H9ClN2S B15225197 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine](/img/structure/B15225197.png)
2-Chloro-4-[4-(methylthio)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[4-(methylthio)phenyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and a 4-(methylthio)phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine typically involves the reaction of 4-(methylthio)benzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(methylthio)phenyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-[4-(methylthio)phenyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-ylmethanol
Uniqueness
2-Chloro-4-[4-(methylthio)phenyl]pyrimidine is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in the synthesis of complex molecules and its application in various fields of research .
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-chloro-4-(4-methylsulfanylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 |
InChI Key |
TUFWRLQPQXZICL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

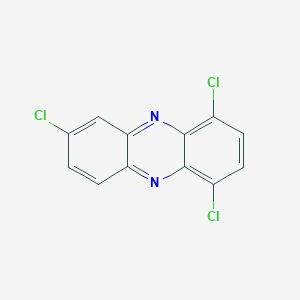

![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
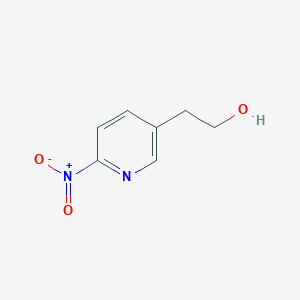
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)

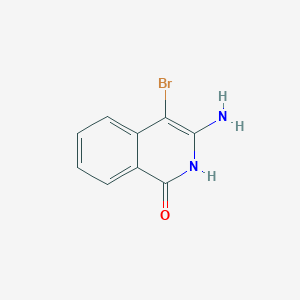
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
